molecular formula C15H22ClNO3 B2942454 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2,2-dimethylpropyl)acetamide CAS No. 1397219-44-1

2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2,2-dimethylpropyl)acetamide

Cat. No. B2942454
CAS RN: 1397219-44-1
M. Wt: 299.8
InChI Key: PCNNJJMLBROJQS-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2,2-dimethylpropyl)acetamide, also known as CDDPA, is a chemical compound that has been studied for its potential therapeutic applications.

Mechanism of Action

2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2,2-dimethylpropyl)acetamide exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. It also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2,2-dimethylpropyl)acetamide can reduce the expression of inflammatory cytokines and chemokines, as well as inhibit the proliferation and migration of cancer cells. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2,2-dimethylpropyl)acetamide in lab experiments is its high potency and selectivity for COX-2 inhibition. However, its low solubility in aqueous solutions can make it difficult to administer and study in vivo.

Future Directions

There are several potential future directions for research on 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2,2-dimethylpropyl)acetamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its anti-cancer properties make it a promising candidate for the development of new cancer treatments. Further studies on the mechanism of action and pharmacokinetics of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2,2-dimethylpropyl)acetamide are also needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2,2-dimethylpropyl)acetamide involves the reaction of 3,4-dimethoxyaniline with 2,2-dimethyl-1,3-propanediol and acetyl chloride in the presence of a catalyst. The resulting product is then treated with thionyl chloride and chlorinated to obtain 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2,2-dimethylpropyl)acetamide.

Scientific Research Applications

2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2,2-dimethylpropyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties.

properties

IUPAC Name

2-chloro-N-(3,4-dimethoxyphenyl)-N-(2,2-dimethylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO3/c1-15(2,3)10-17(14(18)9-16)11-6-7-12(19-4)13(8-11)20-5/h6-8H,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNNJJMLBROJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN(C1=CC(=C(C=C1)OC)OC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53416829

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